4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde
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Overview
Description
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a dioxolane moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde typically involves the reaction of pyridine-4-carboxaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like benzene or toluene, and a Dean-Stark apparatus is used to remove water azeotropically from the reaction mixture. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(1,3-Dioxolan-2-YL)pyridine-2-carboxylic acid.
Reduction: 4-(1,3-Dioxolan-2-YL)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane moiety can act as a protecting group for the aldehyde, influencing the compound’s reactivity and stability. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and affecting various biochemical pathways .
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: Contains a boron atom, which can participate in different types of chemical reactions compared to the aldehyde group.
Uniqueness: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane and aldehyde functional groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H9NO3 |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-8-5-7(1-2-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChI Key |
LPPKIOBPMANXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
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